1-(4-fluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea
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Overview
Description
- The fluorophenyl group is typically introduced via a nucleophilic aromatic substitution reaction.
- This step may require the use of fluorinated reagents and strong bases to facilitate the substitution.
Urea Linkage Formation:
- The final step involves the coupling of the thiazolopyrimidine derivative with an isocyanate or a urea derivative.
- This reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Process optimization would focus on reaction efficiency, cost-effectiveness, and environmental considerations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Thiazolopyrimidine Core:
- Starting with a suitable pyrimidine derivative, the thiazole ring is introduced through a cyclization reaction.
- Reaction conditions often involve the use of sulfur-containing reagents and catalysts under controlled temperatures.
Chemical Reactions Analysis
Types of Reactions: 1-(4-fluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(4-fluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(4-chlorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea
- 1-(4-bromophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea
- 1-(4-methylphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea
Uniqueness: The presence of the fluorophenyl group in 1-(4-fluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea imparts unique properties such as increased lipophilicity and potential for stronger interactions with biological targets compared to its chloro, bromo, or methyl analogs. This can result in enhanced biological activity and specificity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c1-12-9-18(26)25-17(11-28-20(25)22-12)13-3-2-4-16(10-13)24-19(27)23-15-7-5-14(21)6-8-15/h2-11H,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWGVHNDFRDHBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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